
(2-Fluoro-6-isopropylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-6-isopropylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro and isopropyl group. Boronic acids are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-isopropylphenyl)boronic acid typically involves the reaction of 2-fluoro-6-isopropylphenyl halides with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-isopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The fluoro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2-Fluoro-6-isopropylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-6-isopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-isopropoxyphenylboronic acid: Similar structure but with an isopropoxy group instead of an isopropyl group.
2-Fluoro-6-propoxyphenylboronic acid: Similar structure but with a propoxy group instead of an isopropyl group.
Uniqueness
(2-Fluoro-6-isopropylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the fluoro group can enhance the compound’s stability and its ability to participate in various organic transformations .
Properties
Molecular Formula |
C9H12BFO2 |
|---|---|
Molecular Weight |
182.00 g/mol |
IUPAC Name |
(2-fluoro-6-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BFO2/c1-6(2)7-4-3-5-8(11)9(7)10(12)13/h3-6,12-13H,1-2H3 |
InChI Key |
ODYKUAHPDAWFLY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1F)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13468788.png)
![8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride](/img/structure/B13468791.png)
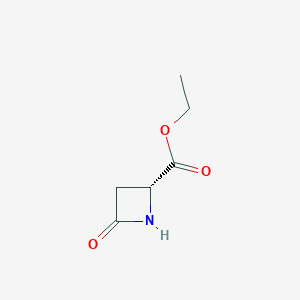
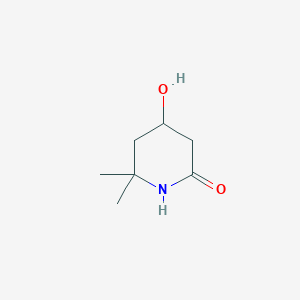
![4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B13468802.png)
![tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride](/img/structure/B13468809.png)
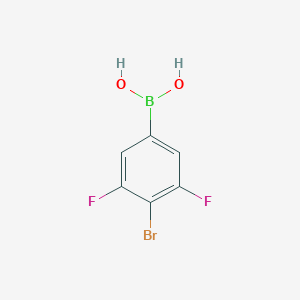
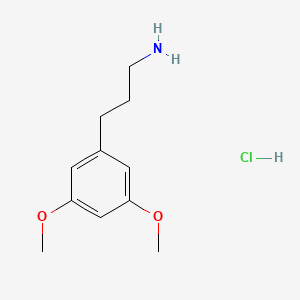
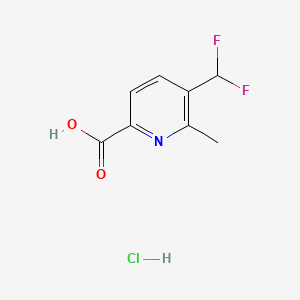
![3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13468829.png)
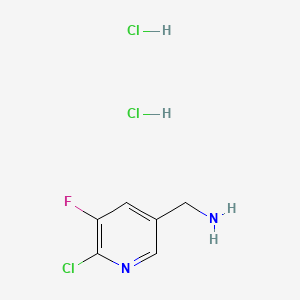

![N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B13468872.png)
